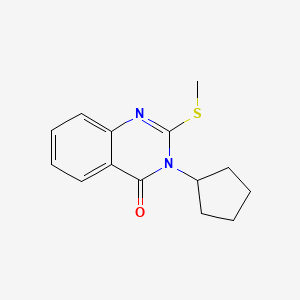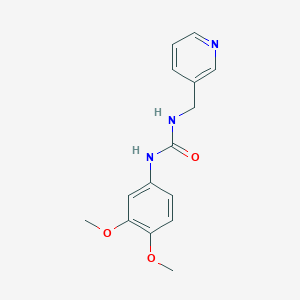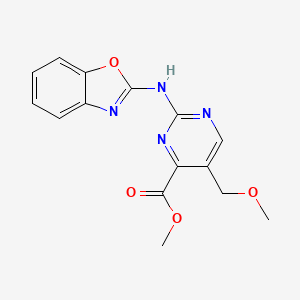![molecular formula C18H16O4 B5861287 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been studied extensively for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptor in the endocannabinoid system.
Mechanism of Action
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one selectively activates the CB2 receptor in the endocannabinoid system, which is primarily expressed in immune cells and peripheral tissues. Activation of this receptor has been shown to modulate immune function, reduce inflammation, and promote tissue repair.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one can reduce inflammation and pain in animal models of various inflammatory and neuropathic conditions, including arthritis, multiple sclerosis, and neuropathic pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its selectivity for the CB2 receptor, which allows for targeted activation of this receptor without affecting the CB1 receptor, which is primarily expressed in the central nervous system and is associated with psychoactive effects. However, one limitation of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
Future Directions
There are several potential future directions for research on 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one and other CB2 agonists. One area of interest is the development of more potent and selective CB2 agonists, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential use of CB2 agonists in the treatment of various autoimmune and inflammatory diseases, as well as neurodegenerative conditions such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CB2 agonists and their effects on the endocannabinoid system.
Synthesis Methods
The synthesis of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one involves several steps, including the reaction of 2-methylpropene-1-ol with 8-hydroxy-2-methoxy-6H-benzo[c]chromen-6-one in the presence of a catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to yield 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in high purity.
Scientific Research Applications
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of various inflammatory and neuropathic conditions. It has been shown to have potent anti-inflammatory effects, as well as analgesic and neuroprotective properties.
properties
IUPAC Name |
8-methoxy-3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)10-21-13-5-7-15-14-6-4-12(20-3)8-16(14)18(19)22-17(15)9-13/h4-9H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRILSPDDSJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)

![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)




![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)